Solandelactone E

Description

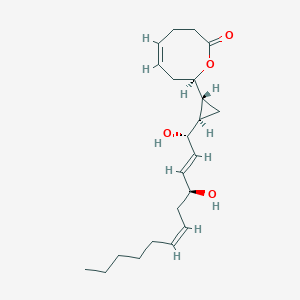

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H34O4 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

(2R,4Z)-2-[(1R,2R)-2-[(1S,2E,4S,6Z)-1,4-dihydroxydodeca-2,6-dienyl]cyclopropyl]-2,3,6,7-tetrahydrooxocin-8-one |

InChI |

InChI=1S/C22H34O4/c1-2-3-4-5-6-8-11-17(23)14-15-20(24)18-16-19(18)21-12-9-7-10-13-22(25)26-21/h6-9,14-15,17-21,23-24H,2-5,10-13,16H2,1H3/b8-6-,9-7-,15-14+/t17-,18+,19+,20-,21+/m0/s1 |

InChI Key |

ZMCHHZFBGBLCJE-WCOPOLSCSA-N |

Isomeric SMILES |

CCCCC/C=C\C[C@@H](/C=C/[C@@H]([C@@H]1C[C@H]1[C@H]2C/C=C\CCC(=O)O2)O)O |

Canonical SMILES |

CCCCCC=CCC(C=CC(C1CC1C2CC=CCCC(=O)O2)O)O |

Synonyms |

solandelactone E |

Origin of Product |

United States |

Biosynthetic Considerations for Solandelactones

Proposed Biosynthetic Pathways of Solandelactone E and Related Congeners

The biosynthesis of this compound and its related congeners is hypothesized to originate from a C22 PUFA, likely docosahexaenoic acid (DHA). This proposed pathway is analogous to the biogenesis of C20 cyclopropane-containing products found in algae. The structural uniqueness of solandelactones, characterized by a trans-cyclopropane ring and an eight-membered lactone, suggests a series of specific enzymatic transformations. clockss.orgbris.ac.uk

The initial step is believed to be the release of a C22 PUFA from membrane lipids. nih.gov This is followed by a series of oxidative transformations catalyzed by specific enzymes. The formation of the distinctive cyclopropane (B1198618) ring is a key and challenging step in the biosynthesis. While the exact enzymatic mechanism is not fully elucidated, it is a feature shared with other marine oxylipins. researchgate.netmdpi.com Similarly, the construction of the eight-membered lactone ring is another critical transformation, likely involving an intramolecular cyclization event catalyzed by a specific enzyme. acs.orglbl.gov

The structural diversity among the solandelactone congeners, such as the varying degrees of unsaturation seen in this compound versus its saturated counterparts, likely arises from the action of additional desaturase or reductase enzymes acting on common intermediates within the pathway.

Putative Precursors and Enzymatic Transformations in Oxylipin Biosynthesis

The biosynthesis of oxylipins is a well-established pathway in a variety of organisms, including marine algae and invertebrates. researchgate.netnih.gov This general pathway provides a framework for understanding the formation of more complex molecules like this compound.

Putative Precursors:

The primary precursors for oxylipin biosynthesis are PUFAs. In the context of C22 oxylipins like the solandelactones, the most probable precursor is docosahexaenoic acid (DHA, 22:6n-3). nih.govresearchgate.net Marine organisms are known to be rich sources of long-chain PUFAs, which are integral components of their cell membranes. mdpi.comnih.gov

Enzymatic Transformations:

The enzymatic cascade transforming PUFAs into oxylipins involves several key enzyme families:

Lipoxygenases (LOXs): These enzymes catalyze the stereospecific insertion of molecular oxygen into PUFAs, forming fatty acid hydroperoxides. This is often the initiating step in oxylipin biosynthesis. nih.govmdpi.com In marine algae, various LOX enzymes have been identified that act on C18, C20, and C22 PUFAs. mdpi.comnih.gov

Cyclooxygenases (COXs): While well-known for their role in prostaglandin (B15479496) synthesis in mammals, COX-like enzymes have also been found in marine organisms and are involved in the formation of cyclic oxylipins. researchgate.net

Cytochrome P450 Monooxygenases (CYPs): This diverse family of enzymes can catalyze a wide range of oxidative reactions, including epoxidation and hydroxylation, which are crucial for the downstream diversification of oxylipin structures. mdpi.com

Hydroperoxide-metabolizing enzymes: The initial hydroperoxide products of LOX activity are further transformed by enzymes such as allene (B1206475) oxide synthases, hydroperoxide lyases, and peroxygenases to generate the vast array of oxylipin structures observed in nature. mdpi.com

Enzymes for Cyclopropane and Lactone Formation: The formation of the unique cyclopropane and eight-membered lactone rings in solandelactones necessitates specific enzymatic machinery that is not as broadly characterized as the initial oxidative steps. The formation of the lactone likely involves an intramolecular esterification catalyzed by a specialized hydrolase or a similar enzyme. acs.orglbl.gov The enzymatic basis for cyclopropane ring formation from a linear fatty acid chain in marine organisms is a subject of ongoing research. researchgate.netmdpi.com

The following table summarizes the key enzymatic transformations and their putative roles in the biosynthesis of this compound.

| Enzymatic Step | Enzyme Family | Putative Role in this compound Biosynthesis |

| Release of Precursor | Phospholipases | Liberation of docosahexaenoic acid (DHA) from membrane lipids. |

| Initial Oxygenation | Lipoxygenases (LOXs) | Formation of a fatty acid hydroperoxide from DHA. |

| Further Oxidations | Cytochrome P450s | Introduction of additional oxygen functionalities (epoxides, hydroxyls). |

| Cyclopropane Formation | Unknown/Specific Synthase | Catalysis of the intramolecular reaction to form the trans-cyclopropane ring. |

| Lactone Formation | Hydrolase/Lactonase | Intramolecular cyclization to form the eight-membered lactone ring. |

| Structural Modifications | Desaturases/Reductases | Introduction or removal of double bonds to create different solandelactone congeners. |

Advanced Synthetic Methodologies for Solandelactone E

Retrosynthetic Analyses and Strategic Disconnections of Solandelactone E

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, synthetic chemists have devised several strategic disconnections to navigate its structural complexity.

A common retrosynthetic plan for this compound involves several key disconnections:

Lactone Ring Opening: The eight-membered lactone is often disconnected via ester hydrolysis to reveal a hydroxy acid precursor. This simplifies the target by removing one of the macrocyclic rings.

C11–C12 Bond Cleavage: A frequent strategy involves the disconnection of the C11–C12 bond, which separates the molecule into two main fragments: a cyclopropyl-containing aldehyde and an acyclic side chain. bris.ac.uk This approach, however, often leads to challenges in controlling the stereochemistry at the newly formed C11 center. bris.ac.uk

Allylic Alcohol Transposition: An alternative strategy, notably used by Martin, avoids the C11-C12 disconnection. bris.ac.uk The C14 hydroxyl group is envisioned as arising from a 1,3-transposition of an allylic alcohol at C12. scispace.comnih.gov This approach maintains the carbon skeleton's integrity while addressing the stereochemical challenge.

Cyclopropane (B1198618) and Diol Formation: The cyclopropyl (B3062369) diene intermediate is a key building block in several syntheses. scispace.comnih.gov This intermediate can be further disconnected, with the cyclopropane ring formed via cyclopropanation of an olefin and the diol array created through asymmetric dihydroxylation. scispace.comnih.gov

These retrosynthetic strategies highlight the main challenges in the synthesis of this compound, namely the stereocontrolled construction of its multiple stereocenters and the formation of its unique eight-membered lactone ring.

Stereocontrolled Total Synthesis Approaches to this compound

The first enantioselective total synthesis of this compound was accomplished by the research group of Stephen F. Martin. nih.govacs.org Their convergent strategy is distinguished by the application of several powerful stereocontrolled reactions, which allowed for the unambiguous determination of the molecule's absolute and relative stereochemistry. nih.govnih.gov This work ultimately led to a revision of the originally proposed structure of this compound. nih.govacs.org

A cornerstone of Martin's synthesis is the use of a diastereoselective acetal-directed cyclopropanation. nih.govutexas.edu This step was crucial for establishing the stereochemistry of the trans-substituted cyclopropane ring. The synthesis commenced with commercially available D-glyceraldehyde acetonide, which was converted to an electron-deficient diene. scispace.comnih.gov Treatment of this diene with a zinc carbenoid (Zn(CH₂I)₂) effected the cyclopropanation. scispace.com The existing stereocenter within the acetal (B89532) moiety directed the approach of the reagent, ensuring the formation of the cyclopropane ring with high diastereoselectivity. nih.govutexas.edu The stereochemical outcome of this reaction was rigorously confirmed by X-ray crystallographic analysis of a downstream intermediate. scispace.comnih.gov

To install the C11 and C12 stereocenters, Martin's strategy employed the Sharpless asymmetric dihydroxylation. nih.govacs.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to achieve the enantioselective dihydroxylation of an alkene. wikipedia.org The specific ligand used dictates the facial selectivity of the oxidation. wikipedia.org In the synthesis of this compound, the cyclopropyl diene intermediate was subjected to dihydroxylation using AD-mix β, which contains the (DHQD)₂PHAL ligand, to produce the desired (11R, 12R)-diol with high regioselectivity and enantioselectivity. nih.gov This step was pivotal as it established two of the key stereocenters in the molecule's core. nih.gov The ability to use either AD-mix α or AD-mix β also provided a route to the C11 epimer, making the strategy flexible for accessing other members of the solandelactone family. scispace.comnih.gov

A key bond formation and stereochemical transposition in the final stages of Martin's synthesis was accomplished via a stereoselective nih.govacs.org-sigmatropic rearrangement of an allylic selenoxide. nih.govacs.org This type of rearrangement proceeds through a highly ordered, five-membered cyclic transition state, allowing for the efficient transfer of chirality. nih.gov In this synthesis, a diol intermediate was treated with o-nitrophenylselenocyanate and tri-n-butylphosphine, which led to the substitution of the C12 hydroxyl group with inversion of configuration to form a selenide (B1212193). nih.govacs.org Subsequent oxidation of the selenide with hydrogen peroxide generated an intermediate allylic selenoxide, which spontaneously rearranged to furnish the desired allylic alcohol at C14 with the correct stereochemistry. nih.govacs.orgnih.gov This elegant step simultaneously formed the C12-C13 double bond and transposed the oxygen functionality from C12 to C14, completing the stereochemical array of the core structure. nih.gov

Table 1: Key Methodologies in Martin's Synthesis of this compound

| Synthetic Step | Reaction/Methodology | Purpose | Key Reagents |

|---|---|---|---|

| Cyclopropane Formation | Acetal-Directed Cyclopropanation | Establishes trans stereochemistry of the cyclopropane ring. | Zn(CH₂I)₂ |

| Diol Installation | Sharpless Asymmetric Dihydroxylation | Sets the absolute stereochemistry at C11 and C12. | AD-mix β, OsO₄ (cat.) |

| Allylic Alcohol Formation | nih.govacs.org-Sigmatropic Rearrangement | Transposes allylic alcohol from C12 to C14 with chirality transfer. | o-NO₂PhSeCN, Bu₃P, H₂O₂ |

The research group of James D. White also reported a total synthesis of this compound, which confirmed the structural revision proposed by Martin. acs.org Their approach employed a different set of key reactions to assemble the carbon skeleton, providing an alternative and convergent route to this complex natural product.

Key features of White's synthesis include:

Nagao Asymmetric Acetate (B1210297) Aldol (B89426) Reaction: This reaction was used to establish early stereocenters in the synthesis of one of the key fragments.

Holmes-Claisen Rearrangement: A thermal acs.orgacs.org-sigmatropic rearrangement of a ketene (B1206846) acetal was employed to construct the unsaturated eight-membered lactone ring, a distinct approach from the late-stage macrolactonization used by Martin. acs.org

Nozaki-Hiyama-Kishi (NHK) Coupling: A crucial carbon-carbon bond formation was achieved using the NHK reaction to couple two major fragments of the molecule at the C11-C12 position. acs.org This reaction involves the use of chromium and nickel catalysts to couple an aldehyde with a vinyl halide. While effective for bond formation, this reaction is often associated with poor stereocontrol at the newly formed carbinol center, a challenge that many syntheses in this class of molecules have faced. bris.ac.ukacs.org

White's synthesis provided important confirmation of the correct structure of this compound and showcased a different strategic approach to the assembly of this oxylipin family. acs.org

Table 2: Comparison of Key Strategies in this compound Syntheses

| Synthetic Challenge | Martin's Approach | White's Approach |

|---|---|---|

| C11-C12 Stereocenter | Sharpless Asymmetric Dihydroxylation | Nozaki-Hiyama-Kishi Coupling |

| 8-Membered Lactone Formation | Late-stage Yamaguchi macrolactonization | Holmes-Claisen Rearrangement |

| Overall Strategy | Avoids C11-C12 disconnection | Utilizes a C11-C12 disconnection and coupling |

Aggarwal's Lithiation-Borylation-Allylation Sequence for this compound

A distinct and innovative approach to the total synthesis of this compound was developed by the Aggarwal group. organic-chemistry.orgnih.gov This strategy hinges on their lithiation-borylation methodology to stereoselectively construct the 2-ene-1,4-diol core found in the molecule's side chain. organic-chemistry.orgu-tokyo.ac.jpscispace.com

A cornerstone of the Aggarwal synthesis is the generation of a configurationally stable, enantioenriched organolithium species. organic-chemistry.org This is accomplished through the asymmetric deprotonation of a prochiral starting material using a strong, non-nucleophilic base complexed with a chiral ligand. doi.orgresearchgate.net Specifically, an alkyl carbamate (B1207046) or benzoate (B1203000) is treated with sec-butyllithium (B1581126) (s-BuLi) in the presence of the chiral diamine (-)-sparteine. doi.orgnih.govresearchgate.netbris.ac.uk The s-BuLi/(-)-sparteine complex selectively removes one of the two enantiotopic α-protons, generating a chiral α-lithio carbamate with high enantioselectivity. doi.orgnih.gov This enantioenriched nucleophile is the key building block for the subsequent boron-mediated transformations. researchgate.net

Table 2: Components of the Asymmetric Deprotonation Step

| Component | Role | Reference |

|---|---|---|

| Substrate | Prochiral alkyl carbamate or benzoate. | researchgate.netbris.ac.uk |

| Base | sec-Butyllithium (s-BuLi). | nih.gov |

| Chiral Ligand | (-)-Sparteine. | doi.org |

| Product | Enantioenriched α-lithiated carbamate/benzoate. | organic-chemistry.org |

The chiral α-lithiated species is then trapped with a vinyl boronic ester. This addition forms a tetracoordinate boronate "ate" complex. researchgate.netnih.gov The crucial step that follows is a 1,2-metallate rearrangement. researchgate.netresearchgate.netacs.org In this process, the carbon group originally attached to the lithium atom migrates from the boron center to the adjacent carbon of the vinyl group, displacing a leaving group and resulting in the formation of a new, homologated allyl boronic ester. researchgate.netnih.govbris.ac.uk This rearrangement occurs with high stereospecificity, transferring the stereochemical information from the chiral lithiated intermediate to the newly formed C-C bond. researchgate.net The resulting allyl boronic ester is then reacted in situ with an aldehyde, completing the sequence to furnish the desired anti-β-hydroxy E-allylsilane, a key intermediate for this compound, with high diastereoselectivity and enantioselectivity. organic-chemistry.orgbris.ac.uk An initial attempt at this sequence resulted in a low yield (15%) due to competitive direct attack of the lithiated carbamate on the aldehyde; however, optimization of the reagent addition order significantly improved the yield to 73%. organic-chemistry.org

Stereoselective Synthesis of the 2-ene-1,4-diol Core

The 2-ene-1,4-diol subunit is a critical structural motif within this compound, and its stereocontrolled synthesis has been a focal point of several research endeavors. The relative stereochemistry of this diol unit dictates the specific isomer of the solandelactone. rsc.org In this compound, an anti relationship exists between the hydroxyl groups of the 1,4-diol. rsc.org

A notable approach to the stereocontrolled synthesis of this core was developed by Robinson and Aggarwal. nih.govbris.ac.uk Their methodology hinges on a lithiation-borylation-allylation sequence to construct the anti-2-ene-1,4-diol. nih.govbris.ac.uk This sequence involves the reaction of a lithiated carbamate with a vinyl borane (B79455), which, after rearrangement and subsequent reaction with an aldehyde, yields the desired stereochemistry. organic-chemistry.org A key challenge in this sequence was the competing direct attack of the lithiated carbamate on the aldehyde. organic-chemistry.org By carefully controlling the addition of TMEDA, the desired pathway through the vinyl borane was favored, significantly improving the yield and diastereoselectivity. organic-chemistry.org

Another strategy targets the synthesis of syn-E-1,4-diol-2-enes, which are characteristic of other solandelactone isomers like Solandelactone F. rsc.org This method utilizes the asymmetric deprotonation of an alkyl 2,4,6-triisopropylbenzoate with s-butyllithium and (-)-sparteine, followed by reaction with a β-silyl vinyl boronic acid ethylene (B1197577) glycol ester. rsc.org The resulting allyl boronic ester is then trapped with an aldehyde to produce anti-β-hydroxy-E-allylsilanes with high diastereoselectivity and enantioselectivity. rsc.org Subsequent oxidation and acid-mediated rearrangement afford the syn-E-2-ene-1,4-diols. rsc.org While this specific work was applied to the synthesis of Solandelactone F, the underlying principles of using allyl boronates for stereocontrolled diol synthesis are highly relevant to the broader family of solandelactones. rsc.org

The following table summarizes key aspects of these stereoselective syntheses:

| Methodology | Key Reagents | Target Diol Stereochemistry | Reference |

| Lithiation-Borylation-Allylation | Lithiated carbamate, vinyl borane, TMEDA | anti | nih.govorganic-chemistry.org |

| Asymmetric Allylboration | sBuLi/(-)-sparteine, β-silyl vinyl boronic acid ethylene glycol ester | syn | rsc.org |

Other Notable Synthetic Endeavors Towards this compound

Beyond the specific strategies for constructing the 2-ene-1,4-diol core, other comprehensive synthetic campaigns have culminated in the total synthesis of this compound. These efforts have provided alternative and often convergent routes to this complex molecule.

One of the first successful total syntheses of this compound also led to a revision of its originally assigned structure. nih.govscispace.com This synthesis featured a convergent strategy, with key fragments being brought together late in the synthesis. nih.govscispace.com Highlights of this approach include an acetal-directed cyclopropanation, a Sharpless asymmetric dihydroxylation to install the diol stereocenters, and a 1,3-chirality transfer. nih.govscispace.com The synthesis commenced from commercially available D-glyceraldehyde acetonide and proceeded through 26 steps. utexas.edu

Another total synthesis reported by White and colleagues also successfully produced this compound and F. thieme-connect.com A key feature of their approach was a directed Simmons-Smith cyclopropanation. thieme-connect.com The synthesis also employed a Nozaki-Hiyama-Kishi reaction for a crucial coupling step, which yielded this compound as the major product. thieme-connect.com

These synthetic endeavors are significant not only for achieving the total synthesis of this compound but also for the development and application of novel synthetic strategies that address the numerous stereochemical challenges posed by this class of natural products. nih.gov

Key Reaction Methodologies Employed in this compound Synthesis

The construction of this compound relies on a toolkit of powerful and stereoselective reactions. The following sections detail some of the most critical methodologies that have been repeatedly employed in its synthesis.

Cyclopropanation Techniques

The trans-disubstituted cyclopropane ring is a hallmark of the solandelactone family. thieme-connect.com Its stereoselective installation is a critical step in any total synthesis.

One prominent method is the acetal-directed cyclopropanation . In the synthesis by Martin and coworkers, an electron-deficient olefin derived from D-glyceraldehyde acetonide was subjected to cyclopropanation with dizinc (B1255464) carbenoid (Zn(CH₂I)₂). nih.govscispace.com The existing chirality in the acetal group directed the approach of the reagent, leading to the formation of the desired cyclopropane stereoisomer. utexas.edu This diastereoselective reaction was a crucial step in establishing the correct stereochemistry early in the synthetic sequence. researchgate.net

Another widely used technique is the Simmons-Smith cyclopropanation . White and colleagues utilized a directed Simmons-Smith reaction in their total synthesis of Solandelactones E and F. thieme-connect.com This reaction involves the use of a zinc-copper couple and diiodomethane (B129776) to generate a zinc carbenoid, which then adds to an alkene. The presence of a nearby hydroxyl group can direct the cyclopropanation to one face of the double bond, thereby controlling the stereochemical outcome.

Aggarwal's synthesis employed a different approach to the cyclopropane ring, starting from an allylic alcohol derivative. organic-chemistry.org An enantioselective epoxidation followed by treatment with base and acetonitrile (B52724) yielded the cyclopropane, demonstrating an alternative and efficient method for its construction. organic-chemistry.org

Asymmetric Dihydroxylation

The stereochemistry of the 1,4-diol is pivotal, and its creation has been effectively addressed through Sharpless Asymmetric Dihydroxylation . nih.govscispace.com This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to achieve enantioselective and diastereoselective dihydroxylation of olefins. mdpi.com

In the synthesis of this compound, a cyclopropyl diene intermediate was subjected to Sharpless asymmetric dihydroxylation to create the C11 and C12 stereocenters. nih.govscispace.com The choice of the chiral ligand (AD-mix-α or AD-mix-β) determined the facial selectivity of the dihydroxylation, allowing for the synthesis of both C11 epimers from a common precursor. nih.gov For the synthesis of the natural this compound, AD-mix-β was used, which provided the desired (11R, 12R)-diol as a single diastereomer in high yield. nih.gov

The reliability and high stereoselectivity of the Sharpless asymmetric dihydroxylation have made it an indispensable tool in the synthesis of this compound and other complex natural products containing vicinal diols. mdpi.com

Macrocyclization Strategies for Eight-Membered Lactone Ring Formation

The formation of the eight-membered lactone ring is a significant challenge in the synthesis of this compound, often occurring late in the synthetic sequence. nih.gov The construction of medium-sized rings is entropically disfavored, requiring carefully chosen reaction conditions.

A successful strategy for this macrocyclization is the Yamaguchi macrolactonization . nih.gov This method involves the formation of a mixed anhydride (B1165640) from the seco-acid precursor using 2,4,6-trichlorobenzoyl chloride, followed by slow addition to a solution of DMAP at elevated temperature. nih.gov This protocol has proven effective in the synthesis of this compound, leading to the formation of the eight-membered lactone ring in good yield. nih.gov

The following table provides a summary of the macrocyclization conditions used in the synthesis of a this compound precursor:

| Reaction Name | Reagents | Outcome | Reference |

| Yamaguchi Macrolactonization | 2,4,6-trichlorobenzoyl chloride, DMAP | Formation of the eight-membered lactone ring | nih.gov |

Other macrocyclization strategies, such as ring-closing metathesis (RCM), have become powerful tools for the synthesis of macrocycles in general, although the Yamaguchi macrolactonization has been specifically documented in the context of this compound. core.ac.uk

Chiral Auxiliary-Mediated Approaches in this compound Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org While not always explicitly highlighted in every synthetic route, the principles of chiral auxiliary control are fundamental to many of the stereoselective transformations used.

In the context of this compound synthesis, the use of starting materials derived from the chiral pool, such as D-glyceraldehyde acetonide, can be seen as a form of chiral auxiliary approach, where the inherent chirality of the starting material directs subsequent stereoselective reactions. nih.govutexas.edu For instance, the acetal-directed cyclopropanation is a clear example where a chiral fragment of the molecule dictates the stereochemical course of a reaction. utexas.eduresearchgate.net

More broadly, chiral auxiliaries, such as Evans oxazolidinones, are widely used in asymmetric synthesis to control the stereochemistry of aldol reactions and alkylations, which are common transformations in the synthesis of complex polyketide natural products. While a specific application of an external chiral auxiliary in the main backbone construction of published this compound syntheses is not prominently featured, the underlying concept of using existing stereocenters to control the formation of new ones is a recurring theme. nih.govthieme-connect.com The diastereoselective reactions in the syntheses of this compound effectively use parts of the molecule as internal chiral auxiliaries to achieve the desired stereocontrol.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) refers to the introduction or modification of functional groups in a complex molecule at a late step in the synthesis. In the context of this compound synthesis, LSF is crucial for installing key functionalities onto the largely assembled carbon skeleton, thereby avoiding the need to carry sensitive groups through numerous steps.

Key late-stage transformations in the total synthesis of this compound include the formation of the eight-membered lactone ring and the strategic 1,3-transposition of an allylic alcohol. In one notable synthesis, a fully elaborated linear precursor, triene 17 , contains the complete carbon framework of the natural product. nih.gov The subsequent steps represent a classic LSF approach. First, a two-stage oxidation of the primary alcohol in 17 , followed by saponification, yields the hydroxy acid 18 . nih.gov This precursor is then subjected to macrolactonization, a critical ring-closing step, to form the eight-membered lactone. nih.gov Following this, a final deprotection and a carefully orchestrated transposition of the allylic alcohol array at C(12)–C(14) completes the synthesis. nih.govscispace.com This sequence efficiently finalizes the complex architecture of this compound from an advanced intermediate.

Another approach involved a selective epoxidation of an allyl silane (B1218182) using Ti(OiPr)₄/t-BuOOH on a complex intermediate. organic-chemistry.org The subsequent acid-promoted rearrangement of this fragile epoxide directly delivered the target structure, showcasing an efficient late-stage cascade to achieve the final molecular architecture. organic-chemistry.org

Stereochemical Control and Diastereoselectivity in this compound Synthesis

The synthesis of this compound presents significant stereochemical challenges due to its multiple stereogenic centers. nih.gov Achieving precise control over both the relative and absolute stereochemistry is paramount and has been addressed through various sophisticated strategies.

Control of Cyclopropane Stereochemistry

The trans-substituted cyclopropane ring is a defining structural feature of solandelactones. Synthetic strategies have employed distinct methods to control the stereochemistry of this moiety.

One highly effective method is an acetal-directed cyclopropanation . This substrate-controlled approach was utilized in the first total synthesis of this compound. nih.govacs.org The synthesis began with commercially available D-glyceraldehyde acetonide (7 ), which was converted to a diene intermediate (6 ). nih.govscispace.com Treatment of this diene with Zn(CH₂I)₂ resulted in the formation of the cyclopropane ring. The existing stereocenter within the acetal group of the starting material directed the facial selectivity of the cyclopropanation, leading to the desired diastereomer 8 . nih.govscispace.com The stereochemical assignment was unequivocally confirmed by X-ray crystallography of a subsequent derivative. nih.govscispace.com

A different strategy, developed by Aggarwal and colleagues, employed an enantioselective Michael-Initiated Ring Closure (MIRC) . organic-chemistry.org This method begins with an allylic alcohol derivative, which undergoes a Sharpless Asymmetric Epoxidation to create a chiral epoxide. organic-chemistry.org Subsequent treatment with a base and acetonitrile triggers an intramolecular reaction to form the cyclopropane ring, effectively transferring the chirality from the epoxide to the cyclopropane. organic-chemistry.org

| Method | Key Reagents | Principle of Stereocontrol | Reference |

| Acetal-Directed Cyclopropanation | Zn(CH₂I)₂, D-glyceraldehyde acetonide | Substrate control; an existing chiral center directs the approach of the reagent. | nih.gov, scispace.com |

| Enantioselective MIRC | Sharpless Asymmetric Epoxidation reagents, Base | Reagent control; an enantioselective reaction creates a chiral intermediate that directs the ring closure. | organic-chemistry.org |

Establishment of Chiral Centers in the Polyketide Chain

Beyond the cyclopropane ring, the acyclic portion of this compound contains several chiral centers that must be set with high precision. The primary methods for achieving this involve powerful asymmetric reactions.

The Sharpless Asymmetric Dihydroxylation (AD) has proven to be a cornerstone in establishing the C(11) and C(12) stereocenters. In the synthesis by Martin and coworkers, a cyclopropyl diene intermediate (9 ) was subjected to AD. nih.gov The choice of the chiral ligand in the AD-mix reagent dictated the resulting stereochemistry.

Treatment with AD-mix β yielded the diol 10 as a single (11R, 12R) diastereomer. nih.gov

Conversely, using AD-mix α provided a 3:1 mixture of the (11S, 12S) diol 11 and its diastereomer 10 . nih.gov This reagent-controlled approach is powerful because it allows access to both C(11) epimeric series of solandelactones from a single common intermediate, simply by changing the asymmetric catalyst. nih.gov

An alternative approach utilizes a lithiation-borylation-allylation sequence to construct the carbon backbone while simultaneously setting key stereocenters. organic-chemistry.org This methodology involves the reaction of a lithiated carbamate with a vinyl boronic ester, followed by an in-situ reaction with an aldehyde. organic-chemistry.org The stereochemical outcome is directed by the chiral substrate. Although initial attempts resulted in low yields due to competitive side reactions, optimization of the reaction conditions, specifically the order of reagent addition, significantly improved the yield to 73% with respectable diastereoselectivity. organic-chemistry.org

| Method | Target Stereocenters | Key Reagents/Process | Principle of Stereocontrol | Reference |

| Sharpless Asymmetric Dihydroxylation | C(11), C(12) | AD-mix α or AD-mix β | Reagent control using chiral ligands (DHQD)₂PHAL and (DHQ)₂PHAL. | nih.gov |

| Lithiation-Borylation-Allylation | Multiple centers via C-C bond formation | s-BuLi/TMEDA, vinyl borane, aldehyde | Substrate control; a pre-existing chiral center directs the approach of reagents. | organic-chemistry.org |

Anti and Syn 1,4-Diol Stereochemistry in this compound and its Epimers

The solandelactone family is divided into two series based on the relative stereochemistry of the 2-ene-1,4-diol subunit. rsc.org Solandelactones A, C, E , and G feature an anti relationship between the hydroxyl groups, while solandelactones B, D, F, and H possess a syn stereochemistry. rsc.org

The synthesis of this compound, therefore, requires the specific construction of the anti-diol. In the Martin synthesis, this was achieved through a combination of the Sharpless Asymmetric Dihydroxylation and a subsequent 1,3-chirality transfer. nih.govscispace.com The AD reaction on diene 9 with AD-mix β first establishes the (11R, 12R) stereochemistry in diol 10 . nih.gov The crucial step for establishing the final 1,4-diol relationship is the transposition of the allylic hydroxyl group. The stereocenter at C(14) is established by first inverting the stereochemistry at C(12) followed by a 1,3-transposition of the allylic hydroxyl group. nih.govscispace.com This sequence ultimately locks in the required anti stereochemistry of the 1,4-diol system characteristic of this compound. The ability to generate the diastereomeric (syn-precursor) diol 11 using AD-mix α highlights how this synthetic strategy provides a unified platform to access both the anti and syn series of solandelactones. nih.govrsc.org

| Solandelactone Series | 1,4-Diol Relative Stereochemistry | Example Members | Key Synthetic Precursor Stereochemistry (Martin Synthesis) | Reference |

| Series 1 | Anti | This compound, A, C, G | (11R, 12R)-diol 10 | nih.gov, rsc.org |

| Series 2 | Syn | Solandelactone F, B, D, H | (11S, 12S)-diol 11 | nih.gov, rsc.org |

Biological Activities and Mechanistic Studies of Solandelactone E

Enzyme Inhibition Studies

Initial biological screenings of the solandelactone family have revealed their potential as inhibitors of key enzymes involved in cellular signaling and inflammatory pathways.

Farnesyl Protein Transferase (FPT) Inhibition

Solandelactone E has been identified as an inhibitor of Farnesyl Protein Transferase (FPT). nih.govthieme-connect.com FPT is a critical enzyme in post-translational modification, catalyzing the attachment of a farnesyl group to target proteins, most notably the Ras family of small GTPases. utexas.edu The proper localization and function of Ras proteins are dependent on this farnesylation, and their signaling pathways are crucial for cell growth, differentiation, and proliferation. thieme-connect.commdpi.com Dysregulation of Ras, often due to mutations, is a hallmark of many cancers, making FPT a significant target for anticancer drug development. utexas.edumdpi.com

While this compound is noted for this inhibitory activity, more detailed quantitative data has been published for its analogues. nih.govmdpi.com Studies have shown that Solandelactones C, D, and G exhibit moderate inhibition of FPT. mdpi.comresearchgate.net At a concentration of 100 µg/mL, these analogues demonstrated significant inhibition of the enzyme. mdpi.com The activity of these related compounds underscores the potential of the solandelactone scaffold as a source for FPT inhibitors.

| Compound | FPT Inhibition (%) at 100 µg/mL | Reference |

|---|---|---|

| Solandelactone C | 69% | mdpi.com |

| Solandelactone D | 89% | mdpi.com |

| Solandelactone G | 61% | mdpi.com |

5-Lipoxygenase Inhibition

The solandelactone family of oxylipins has been reported to possess inhibitory activity against 5-lipoxygenase (5-LOX). clockss.org 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. nih.gov By catalyzing the conversion of arachidonic acid, 5-LOX initiates a cascade that is implicated in various inflammatory diseases. Therefore, inhibitors of this enzyme are of significant therapeutic interest. The related marine natural product, halicholactone, which also contains an eight-membered lactone, has been shown to exhibit weak inhibitory activity against 5-lipoxygenase from guinea pig polymorphonuclear leukocytes. scielo.brresearchgate.net

Cellular and Molecular Mechanisms of Action (Preclinical In Vitro/In Vivo)

Research into the precise molecular mechanisms of this compound is still in early stages, with much of the focus being on its total synthesis. researchgate.netmdpi.combris.ac.uk However, based on its known enzymatic targets, a putative mechanism of action can be inferred.

Target Identification and Validation Approaches

The primary biological target identified for this compound is Farnesyl Protein Transferase. nih.govthieme-connect.com The validation of FPT as a therapeutic target is well-established, particularly in oncology, due to its essential role in the function of oncogenic Ras proteins. utexas.edu

For natural products with uncharacterized mechanisms, modern target identification and validation are critical bottlenecks in the drug discovery process. openaccessjournals.com Advanced proteomics-based methods, such as thermal protein profiling (TPP), have proven effective in identifying the specific molecular targets of bioactive compounds. mdpi.com This technique assesses changes in protein thermal stability upon ligand binding across the proteome. Such an approach was successfully used to identify the target of lagunamide A, another marine-derived cytotoxic natural product, and could be a valuable strategy to further elucidate and confirm the direct molecular targets of this compound and uncover potential off-target effects or novel mechanisms of action. mdpi.com

Pathway Modulation Studies

The inhibition of FPT by this compound directly implies a modulatory effect on FPT-dependent signaling pathways. The most prominent of these is the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway, which governs cell proliferation, differentiation, and survival. By preventing the farnesylation of Ras, this compound can inhibit its membrane association and subsequent activation of downstream effectors like Raf, MEK, and ERK. This disruption of the signaling cascade is a key mechanism for inducing anti-proliferative effects in cancer cells. utexas.edumdpi.com The role of FPT in cell differentiation and proliferation suggests that its inhibition by this compound is the primary pathway through which its anticancer potential is exerted. thieme-connect.commdpi.com

Comparative Biological Activities with Solandelactone Analogues and Derivatives

The solandelactone family comprises several members that differ in their stereochemistry and the degree of saturation in their side chains. utexas.edu These structural variations can lead to differences in biological activity.

This compound and Solandelactone F are stereoisomers, differing in the configuration of the hydroxyl group at the C11 position. mdpi.commdpi.com While both are considered solandelactones, synthetic routes have been developed to selectively produce each isomer, allowing for comparative studies. rsc.org The anti-1,4-ene-diol structure is characteristic of this compound, whereas the syn configuration is found in Solandelactone F. mdpi.comrsc.org

The most significant comparative data available is for FPT inhibition. Solandelactones C, D, and G show moderate to strong inhibition of this enzyme. mdpi.comresearchgate.net Solandelactone D, in particular, is the most potent among the tested analogues, with 89% inhibition at 100 µg/mL. mdpi.com In contrast, the related nine-membered lactone, halicholactone, is noted for its inhibitory action against 5-lipoxygenase rather than FPT. scielo.brresearchgate.net This comparison suggests that specific structural features of the solandelactone scaffold are crucial for FPT inhibition, while other related oxylipin lactones may target different enzymatic pathways.

| Compound | Class | Key Biological Activity | Reference |

|---|---|---|---|

| This compound | Eight-membered lactone | FPT Inhibition | nih.govthieme-connect.com |

| Solandelactone F | Eight-membered lactone (stereoisomer of E) | Structurally related to FPT inhibitors | mdpi.comrsc.org |

| Solandelactone C | Eight-membered lactone | FPT Inhibition (69%) | mdpi.comresearchgate.net |

| Solandelactone D | Eight-membered lactone | FPT Inhibition (89%) | mdpi.comresearchgate.net |

| Solandelactone G | Eight-membered lactone | FPT Inhibition (61%) | mdpi.comresearchgate.net |

| Halicholactone | Nine-membered lactone | 5-Lipoxygenase Inhibition | scielo.brresearchgate.net |

Structure Activity Relationship Sar Studies of Solandelactone E

Impact of Core Lactone Ring and Cyclopropane (B1198618) Moiety on Biological Activity

The core structure of the solandelactones, consisting of an eight-membered lactone fused with a trans-cyclopropane ring, is a defining feature of this class of marine oxylipins. clockss.orgmdpi.comresearchgate.net This intricate bicyclic system is considered essential for their biological profile. The trans-configuration of the cyclopropane ring is a consistent feature across the solandelactone family and is believed to play a significant role in orienting the side chains in a specific manner, which is likely crucial for receptor binding or enzyme inhibition. mdpi.comresearchgate.net

The eight-membered lactone ring, while less common in natural products compared to smaller lactones, provides a flexible yet constrained framework. This conformational flexibility could allow the molecule to adopt an optimal geometry for interacting with its biological target. researchgate.net Synthetic efforts to create the cyclopropyl-lactone core of solandelactones have highlighted the importance of controlling the stereochemistry of this fragment, suggesting that its precise three-dimensional arrangement is key to its function. scielo.br

Role of Unsaturation and Stereochemistry of the Side Chains

The side chains of Solandelactone E, with their specific points of unsaturation and defined stereochemistry, are critical determinants of its biological activity. The solandelactones are categorized into two series based on the absolute stereochemistry at the C11 position. nih.gov Initial structural assignments were later revised based on total synthesis efforts, which confirmed the importance of the correct stereoconfiguration at this and other stereogenic centers for biological activity. nih.govbris.ac.ukacs.org

Furthermore, the degrees of unsaturation at other positions, such as C(4) and C(19), also contribute to the diversity and specific activity of the different solandelactone congeners. nih.gov The synthesis of various solandelactones has underscored that even subtle changes in the stereochemistry of the side chains can lead to different biological profiles. ua.es The development of stereocontrolled synthetic methods, such as lithiation-borylation-allylation sequences, has been instrumental in accessing specific stereoisomers and confirming their structures, thereby enabling a more accurate understanding of the SAR. nih.govorganic-chemistry.org

Design and Evaluation of this compound Analogues and Derivatives

To further probe the SAR of this compound, researchers have designed and synthesized various analogues and derivatives. These studies aim to identify the minimal structural requirements for biological activity and to develop more potent or selective compounds.

The synthesis of different solandelactones, including A, B, and F, alongside E, has provided a natural set of analogues for comparison. acs.org These studies have been pivotal in confirming the gross structure and absolute configurations, while also revealing that the initial stereochemical assignments at C11 for pairs like E/F needed revision. acs.org

The development of synthetic routes to the core cyclopropyl-lactone fragment has been a key area of focus, as this allows for the creation of diverse analogues by attaching different side chains. scielo.br The ability to synthesize both the syn- and anti-2-ene-1,4-diol subunits has enabled a direct comparison of their impact on biological activity. researchgate.net While specific data on the biological evaluation of a wide range of synthetic analogues is not extensively detailed in the provided context, the focus on creating these molecules underscores the active pursuit of SAR data. clockss.orgresearchgate.net

Synthetic Access to SAR Probes

The ability to generate analogues of this compound for SAR studies is fundamentally dependent on flexible and efficient synthetic strategies. Various synthetic approaches have been developed that allow for the modification of different parts of the molecule.

Key strategies often involve the separate synthesis of the cyclopropyl-lactone core and the unsaturated side chain, followed by their coupling. scielo.br This convergent approach is advantageous for creating a library of analogues, as different side chains can be combined with the core structure.

Methods like the Simmons-Smith cyclopropanation are crucial for installing the cyclopropane ring with the correct stereochemistry. clockss.orgnih.govmdpi.com Asymmetric synthesis techniques are employed to control the stereocenters within the side chain. For instance, lithiation-borylation-allylation sequences have been effectively used to create the stereodefined 2-ene-1,4-diol moiety. nih.govorganic-chemistry.org The development of methods to synthesize optically pure homoallylic alcohols, which are key building blocks, further facilitates the creation of specific stereoisomers for testing.

Conformational Analysis and its Correlation with Biological Profiles

While detailed computational or experimental conformational analysis studies for this compound are not explicitly described in the provided search results, the emphasis on stereocontrolled synthesis strongly implies the importance of the molecule's conformation. nih.govacs.org The revision of the C11 stereocenter for this compound and its congeners, based on total synthesis and comparison of spectroscopic data, highlights that even a change at a single stereocenter can significantly alter the molecule's properties, likely due to a change in its preferred conformation. nih.govacs.org

The goal of SAR studies is to ultimately build a model where the conformation of the molecule can be directly correlated with its ability to bind to its biological target. The synthesis of structurally rigid analogues can be a powerful tool in this endeavor, as it locks the molecule into a specific conformation, allowing for a more direct assessment of its activity. The ongoing synthetic efforts towards solandelactones and their analogues will undoubtedly provide the necessary compounds for more in-depth conformational analysis and a clearer understanding of the structure-activity relationship. researchgate.netacs.org

Analytical and Spectroscopic Investigations in Solandelactone E Research

The structural elucidation and confirmation of complex natural products like Solandelactone E rely heavily on a suite of sophisticated analytical and spectroscopic techniques. These methods are not only crucial for the initial characterization but are indispensable in guiding and verifying multi-step total syntheses, ultimately leading to the unambiguous determination of the molecule's intricate three-dimensional architecture.

Future Research Directions and Academic Potential of Solandelactone E

Exploration of Untapped Biological Targets and Pathways

The known biological activities of the solandelactone family, including Solandelactone E, serve as a promising starting point for broader biological screening. Some members of the solandelactone family have demonstrated moderate inhibitory activity against farnesyl protein transferase (FPT) and 5-lipoxygenase. clockss.orgresearchgate.netscielo.br FPT is a notable target in cancer research due to its role in the post-translational modification of the Ras protein, which is crucial for cell differentiation and proliferation. researchgate.net

However, the limited availability of these oxylipins from their natural source has significantly restricted comprehensive biological evaluation. nih.gov Future research should prioritize the screening of synthetically-derived this compound against a diverse panel of biological targets. Given its classification as an oxylipin, a class of lipid mediators derived from fatty acids, exploration should extend to other enzymes involved in inflammatory and signaling pathways, such as:

Cyclooxygenases (COX-1 and COX-2)

Other lipoxygenase (LOX) isoforms

Phospholipases

Kinases involved in downstream signaling of FPT inhibition

Elucidating the precise mechanism of action and identifying the full spectrum of molecular targets will be crucial in defining the therapeutic potential of this compound and guiding the design of more potent and selective analogues.

Advancements in Asymmetric Synthetic Methodologies for Enantiopure Analogues

The total synthesis of this compound has been a significant challenge, successfully met by several research groups. These syntheses have not only provided access to the natural product but have also established key methodologies for controlling its five stereogenic centers. nih.gov These established routes provide a powerful platform for the future synthesis of a wide array of enantiopure analogues for structure-activity relationship (SAR) studies.

Several distinct and innovative strategies have been reported:

The Martin Synthesis: This was the first total synthesis of this compound, which also led to a revision of its originally assigned structure. nih.govnih.gov Key steps include a diastereoselective acetal-directed cyclopropanation, a regioselective Sharpless asymmetric dihydroxylation to install the C11/C12 diol, and a stereoselective nih.govresearchgate.net-sigmatropic rearrangement of a selenoxide to create an allylic alcohol. nih.govresearchgate.netnih.gov

The White Synthesis: This approach also achieved the total synthesis of Solandelactones E and F. acs.orgacs.org It features a Nagao asymmetric acetate (B1210297) aldol (B89426) reaction, a directed Simmons-Smith cyclopropanation, and a tandem Petasis methylenation-Claisen rearrangement to construct the eight-membered lactone ring. acs.orgacs.orgresearchgate.net The final coupling of two major fragments was accomplished via a Nozaki-Hiyama-Kishi (NHK) reaction. acs.orgacs.org

The Aggarwal Synthesis: This concise synthesis features a novel lithiation-borylation-allylation sequence for the stereocontrolled construction of the critical anti-1,4-diol core of this compound. bris.ac.ukbris.ac.uk This method avoids the poorly stereocontrolled Nozaki-Hiyama-Kishi reaction used in other approaches for the C11-C12 bond formation. bris.ac.uk

Future advancements will likely focus on increasing the efficiency and modularity of these routes to facilitate the rapid generation of diverse analogues. By substituting starting materials and reagents in these established synthetic sequences—for example, using different aldehydes in the aldol or NHK reactions, or employing different boronic esters in the Aggarwal sequence—researchers can systematically modify nearly every part of the this compound scaffold. This will enable the synthesis of analogues with varied side-chain lengths, altered stereochemistry at multiple centers, and modified functionality on the lactone ring.

Table 1: Comparison of Key Synthetic Strategies for this compound

| Research Group | Key Cyclopropanation Method | Key C11-C12 Stereocenter Formation | Key Lactonization Method |

|---|---|---|---|

| Martin (2008) | Acetal-directed cyclopropanation | Sharpless Asymmetric Dihydroxylation | Yamaguchi Lactonization |

| White (2007) | Directed Simmons-Smith Cyclopropanation | Nozaki-Hiyama-Kishi (NHK) Coupling | Petasis-Claisen Rearrangement |

| Aggarwal (2010) | Taber Cyclopropanation | Lithiation-Borylation-Allylation Sequence | Yamaguchi Lactonization |

Development of this compound as a Chemical Probe for Biological Research

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's biological function in a cellular or in vivo context. researchgate.net The established biological activity and the available synthetic routes make this compound an excellent candidate for development into a chemical probe. acs.org

The creation of such probes would involve the strategic incorporation of reporter tags or reactive groups onto the this compound scaffold. The modular nature of the existing total syntheses is well-suited for this purpose. For instance:

Affinity Probes: A terminal alkyne or azide (B81097) group could be introduced onto the aliphatic side chain during synthesis. This would allow for the use of "click chemistry" to attach biotin (B1667282) for affinity purification of target proteins or a fluorophore for visualizing the molecule's subcellular localization.

Photoaffinity Probes: A photo-reactive group, such as a diazirine or benzophenone, could be incorporated. Upon photoactivation, this group would form a covalent bond with the target protein, enabling unambiguous identification through proteomic techniques.

These chemical probes would be invaluable tools for:

Target Validation: Conclusively identifying the direct binding partners of this compound in complex biological systems, confirming FPT as a primary target. researchgate.net

Mechanism of Action Studies: Elucidating the downstream consequences of target engagement.

Off-Target Profiling: Identifying any unintended targets, which is crucial for developing a safe therapeutic agent.

The development of such probes represents a critical next step in translating the initial discovery of this compound into a deeper understanding of its biological role.

Preclinical Lead Optimization Strategies for Potential Therapeutic Applications

Lead optimization is a cornerstone of drug discovery, aiming to modify a biologically active lead compound to enhance its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) to generate a clinical candidate. numberanalytics.comsotelolab.esopenaccessjournals.com Given its inhibitory activity against the cancer target FPT, this compound is a compelling lead compound for anticancer drug development. researchgate.net

Key optimization strategies would include:

Structure-Activity Relationship (SAR) Studies: A systematic campaign to synthesize and test analogues will be essential. By correlating structural modifications with changes in biological activity, a detailed SAR can be established. An initial data point is the comparison between this compound and its C11 epimer, Solandelactone F, which can be synthesized concurrently via the NHK coupling approach. acs.org This highlights the critical importance of the C11 stereocenter for activity. Further studies should probe the importance of the cyclopropane (B1198618) ring, the lactone ring size and saturation, and the length and unsaturation of the side chains.

Improving "Drug-Like" Properties: The eight-membered lactone ring may be a site of metabolic instability (e.g., hydrolysis by esterases). Future synthetic efforts could focus on creating more robust bioisosteres, such as amides or carbamates, to improve the compound's plasma stability and oral bioavailability.

Computational Modeling: As SAR data becomes available, computational models (e.g., quantitative structure-activity relationship - QSAR) can be built. These models can help predict the activity of virtual compounds, prioritizing the synthesis of the most promising analogues and accelerating the optimization process.

Table 2: Conceptual Structure-Activity Relationship (SAR) for this compound Analogues

| Modification Site | Proposed Analogue | Rationale / Expected Impact |

|---|---|---|

| C11 Stereocenter | (11S)-epimer (Solandelactone F) | Probe importance of hydroxyl orientation for target binding. |

| C16-C22 Side Chain | Varying alkyl chain length (e.g., C4-C10) | Optimize lipophilicity and van der Waals interactions in binding pocket. |

| C4-C5 Unsaturation | Saturated analogue | Determine the role of the lactone ring double bond in activity/conformation. |

| Lactone Ring | Amide or ether bioisostere | Enhance metabolic stability against hydrolysis. |

| Cyclopropane Ring | Cyclobutane or alkene analogue | Investigate the necessity of the cyclopropyl (B3062369) group for biological activity. |

By pursuing these integrated research directions—from fundamental target discovery to advanced synthetic chemistry and preclinical optimization—the full academic and therapeutic potential of the this compound scaffold can be realized.

Q & A

Q. What are the key challenges in synthesizing Solandelactone E, and how do current methodologies address them?

this compound's synthesis involves multi-step reactions, including Sharpless epoxidation, Taber cyclopropanation, and stereoselective allylation . A major challenge lies in controlling stereochemistry at the cyclopropane and epoxide moieties. Current protocols use chiral catalysts (e.g., titanium-based systems for Sharpless reactions) and iterative spectroscopic validation (NMR, X-ray crystallography) to ensure stereochemical fidelity. For example, Yalla & Raghavan (2019) achieved a 72% yield in the Taber cyclopropanation step by optimizing reaction temperature and solvent polarity .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for resolving its complex bicyclic framework, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Purity is typically assessed via HPLC with UV detection (λ = 210 nm) and differential scanning calorimetry (DSC) for melting point consistency . X-ray crystallography is recommended for resolving ambiguous stereochemical configurations .

Q. What preliminary bioactivity data exist for this compound, and which assay systems are used?

Early studies report anti-inflammatory and anti-tumor activity in murine macrophage (IC₅₀ = 3.2 µM) and breast cancer cell lines (MCF-7, IC₅₀ = 8.7 µM) using MTT assays . However, these findings are limited to in vitro models, and mechanisms (e.g., HDAC inhibition ) require validation via gene knockout or isotopic tracing.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies in IC₅₀ values (e.g., 3.2 µM vs. 8.7 µM ) may stem from assay conditions (e.g., serum concentration, incubation time) or compound stability. A systematic review approach (per Cochrane guidelines) is advised:

Q. What strategies optimize the stereochemical outcomes of this compound’s synthesis?

Advanced strategies include:

- Chiral auxiliaries in cyclopropanation to enforce cis-configured rings.

- Computational modeling (DFT calculations) to predict transition-state energetics.

- Enzymatic resolution using lipases or esterases to separate diastereomers . A comparative study by Yalla & Raghavan (2019) showed that using (-)-sparteine as a chiral ligand improved enantiomeric excess (ee) from 78% to 94% in allylation steps .

Q. How can researchers design experiments to elucidate this compound’s mechanism of action in HDAC inhibition?

A robust experimental framework includes:

- HDAC enzymatic assays with recombinant isoforms (e.g., HDAC1 vs. HDAC6) and IC₅₀ determination.

- Molecular docking simulations (AutoDock Vina) to identify binding motifs.

- Transcriptomic profiling (RNA-seq) of treated cancer cells to validate downstream gene silencing (e.g., p21 upregulation) .

Data Contradiction and Validation

Q. What methodologies address inconsistencies in this compound’s reported synthetic yields?

Yield variability (e.g., 65–85% in Sharpless epoxidation ) often arises from trace moisture or oxygen. Mitigation strategies:

- Strict inert-atmosphere protocols (glovebox, Schlenk lines).

- Real-time monitoring via FTIR or Raman spectroscopy.

- Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, solvent) .

Methodological Tables

Table 1. Key Synthetic Steps and Yields for this compound

| Step | Reaction Type | Catalyst/Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| Epoxidation | Sharpless | Ti(OiPr)₄, (-)-DET | 85 | |

| Cyclopropanation | Taber | ZnEt₂, CH₂I₂ | 72 | |

| Allylation | Stereoselective | (-)-Sparteine, n-BuLi | 94 (ee) |

Table 2. Bioactivity Data Across Assay Systems

| Assay Type | Model System | IC₅₀ (µM) | Mechanism Hypothesized | Reference |

|---|---|---|---|---|

| MTT | MCF-7 (Breast Cancer) | 8.7 | HDAC Inhibition | |

| NO Production | RAW 264.7 (Macrophage) | 3.2 | NF-κB Pathway |

Guidelines for Further Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.